2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3F5O2S2 and a molecular weight of 371.56 g/mol . It is known for its unique structure, which includes both chlorinated and fluorinated groups, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. The specific synthetic routes and reaction conditions can vary, but they generally include:
Fluorination: The addition of fluorine atoms, often using pentafluorosulfur as a fluorinating agent.
Sulfonylation: The incorporation of the sulfonyl chloride group.
These reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that optimize yield and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The compound can add to other molecules, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated and fluorinated groups into molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride involves its ability to interact with various molecular targets and pathways. The compound’s chlorinated and fluorinated groups allow it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzenesulfonyl chloride: Lacks the fluorinated group, making it less reactive in certain chemical reactions.
4-(Pentafluorosulfur)benzenesulfonyl chloride: Lacks the chlorinated groups, affecting its reactivity and applications.
2,6-Difluorobenzenesulfonyl chloride: Contains fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride is unique due to its combination of chlorinated and fluorinated groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F5O2S2/c7-4-1-3(18(10,11,12,13)14)2-5(8)6(4)17(9,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJTROOMWPJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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